molecular formula C21H16ClN5O4S B2626962 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 922050-31-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2626962
M. Wt: 469.9
InChI Key: SOWZBQIWILASHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been shown to have superior hypoglycemic and hypolipidemic action even at a lower dosage compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of novel heterocyclic structures that are crucial for developing pharmaceuticals and understanding biological mechanisms. For example, heterocyclic synthesis with activated nitriles leads to the creation of polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene. These processes involve reactions with acetic anhydride, acid chloride, and bifunctional compounds to yield a variety of derivatives with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Applications

Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicates the potential for developing new insecticidal agents. This involves the utilization of cyanoacetamide derivatives as precursors for synthesizing various heterocycles, demonstrating the compound's relevance in creating bioactive agents for agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antitumor Activity

Several studies have explored the compound's role in synthesizing derivatives with antimicrobial and antitumor activities. For instance, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, displaying potential biological activities. Such compounds are synthesized through [3+2] cycloaddition, showcasing their applicability in creating therapeutic agents (Rahmouni et al., 2014).

Anti-Inflammatory Activity

The compound has also been used to synthesize derivatives with anti-inflammatory activity, highlighting its significance in developing new therapeutic agents. For example, novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory properties, showing significant activity in this domain (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S/c22-13-2-1-3-14(7-13)27-19-15(9-24-27)20(29)26-21(25-19)32-10-18(28)23-8-12-4-5-16-17(6-12)31-11-30-16/h1-7,9H,8,10-11H2,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWZBQIWILASHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.